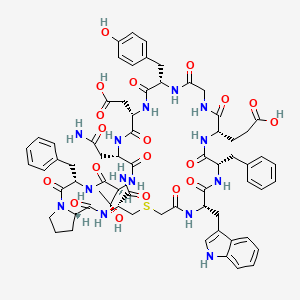
5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione: is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione typically involves the cyclization of derivatives of 5,6-difluoro-2-hydrazinobenzimidazole. This reaction is carried out in acetonitrile in the presence of potassium fluoride (KF) for 4-6 hours .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thione group to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials for organic photovoltaics .
Biology and Medicine: Fluorinated benzimidazoles, including this compound, have shown potential in medicinal chemistry due to their enhanced biological activity. They are being investigated for their anticancer, antibacterial, and antifungal properties .
Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic properties, such as those required for organic solar cells .
Mechanism of Action
The mechanism of action of 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, increasing its potency and selectivity. The compound can inhibit enzymes and disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
5,6-Difluorobenzimidazole: Another fluorinated benzimidazole with similar properties but lacking the thione group.
5,6-Difluoro-2,1,3-benzothiadiazole: A related compound used in organic photovoltaics.
Uniqueness: 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione is unique due to the presence of both fluorine atoms and the thione group, which confer distinct chemical and biological properties. The thione group allows for additional chemical modifications and interactions, enhancing its versatility in various applications .
Properties
Molecular Formula |
C7H4F2N2S |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
5,6-difluoro-1,6-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H4F2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-3H,(H,10,12) |
InChI Key |
NPUUZNWNTRQQTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=S)N2)C=C(C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12366436.png)
![2-Deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline](/img/structure/B12366438.png)
![2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12366444.png)
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide](/img/structure/B12366452.png)







![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B12366506.png)
![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)

